molecular formula C21H14BrN3O5S B254799 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B254799
M. Wt: 500.3 g/mol
InChI Key: FNFVXIWJINLXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as BHT-920, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromeno[2,3-c]pyrrole derivatives, which have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the development of inflammation and cancer.
Biochemical and physiological effects:
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been reported to possess antioxidant activity and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potent anticancer and anti-inflammatory activity. This makes it a promising candidate for the development of novel therapeutics for cancer and inflammatory diseases. However, one of the limitations of using 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One of the areas of research is the development of novel formulations to improve its solubility and bioavailability. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the potential use of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in combination with other anticancer and anti-inflammatory agents is an area of interest for future research.

Synthesis Methods

The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 3-bromo-4-hydroxy-5-methoxyphenyl acetic acid with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then cyclized with 1,3-cyclohexanedione to yield 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Scientific Research Applications

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential therapeutic applications. It has been reported to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

Product Name

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C21H14BrN3O5S

Molecular Weight

500.3 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H14BrN3O5S/c1-9-23-24-21(31-9)25-16(10-7-12(22)18(27)14(8-10)29-2)15-17(26)11-5-3-4-6-13(11)30-19(15)20(25)28/h3-8,16,27H,1-2H3

InChI Key

FNFVXIWJINLXGO-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)Br)O)OC

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)Br)O)OC

Origin of Product

United States

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